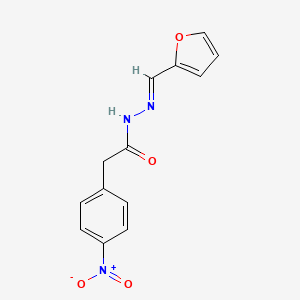

N-(2-FURYLMETHYLIDENEAMINO)-2-(4-NITROPHENYL)ACETAMIDE

Description

N-(2-Furylmethylideneamino)-2-(4-nitrophenyl)acetamide is a structurally distinct acetamide derivative characterized by a furan-based Schiff base moiety (2-furylmethylideneamino) and a 4-nitrophenylacetamide backbone.

Properties

IUPAC Name |

N-[(E)-furan-2-ylmethylideneamino]-2-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c17-13(15-14-9-12-2-1-7-20-12)8-10-3-5-11(6-4-10)16(18)19/h1-7,9H,8H2,(H,15,17)/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVADQUYMNAVRC-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=N/NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24789780 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-FURYLMETHYLIDENEAMINO)-2-(4-NITROPHENYL)ACETAMIDE typically involves the condensation of 2-furylmethylideneamine with 2-(4-nitrophenyl)acetamide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors. The process includes steps like purification, crystallization, and quality control to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Various substitution reactions can occur, particularly at the furyl and phenyl rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

Substitution Reagents: Halogens, alkylating agents.

Major Products

Oxidation Products: Furylmethylideneamino oxides.

Reduction Products: Amino derivatives of the original compound.

Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-FURYLMETHYLIDENEAMINO)-2-(4-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The furyl and nitrophenyl groups can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets would depend on the specific application and require detailed study.

Comparison with Similar Compounds

Anti-Cancer Activity

- Compound 38 () : Exhibits remarkable anti-cancer activity against multiple cell lines (HCT-1, SF268, MCF-7) due to the quinazoline sulfonyl group and methoxyphenyl substituent, which may enhance DNA intercalation or kinase inhibition .

- Target Compound: The absence of a sulfonyl-quinazoline group in N-(2-furylmethylideneamino)-2-(4-nitrophenyl)acetamide suggests differing mechanisms. However, the nitro group may confer redox-modulating properties, akin to nitro-containing chemotherapeutics.

Receptor-Targeting Agonism

- Pyridazinone Derivatives (): Act as FPR1/FPR2 ligands, activating calcium mobilization and chemotaxis in neutrophils. The bromophenyl and methoxybenzyl groups are critical for receptor specificity .

- Target Compound: The furylmethylideneamino group could mimic heterocyclic motifs in receptor ligands but lacks documented FPR affinity.

Anti-Inflammatory Potential

- Quinazolinone Acetamides (): 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide outperforms Diclofenac in anti-inflammatory assays, likely due to the ethylamino side chain enhancing solubility or target engagement .

- Target Compound : The nitro group and rigid furyl Schiff base may influence COX-2 inhibition or cytokine modulation, though ulcerogenic risks (common in NSAIDs) remain unstudied.

Biological Activity

N-(2-FURRYLMETHYLIDENEAMINO)-2-(4-NITROPHENYL)ACETAMIDE is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H12N4O3

- Molar Mass : 244.25 g/mol

- CAS Number : Not specifically listed, but related compounds can be referenced for structural similarity.

N-(2-FURRYLMETHYLIDENEAMINO)-2-(4-NITROPHENYL)ACETAMIDE exhibits biological activity primarily through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are critical in cancer cell proliferation and survival.

- Antioxidant Properties : It may have the ability to scavenge free radicals, reducing oxidative stress in cells.

- Modulation of Signaling Pathways : The compound can affect various signaling pathways involved in inflammation and apoptosis.

Anticancer Activity

Recent studies have indicated that N-(2-FURRYLMETHYLIDENEAMINO)-2-(4-NITROPHENYL)ACETAMIDE possesses significant anticancer properties. For instance, it has been tested against several cancer cell lines, including:

- Breast Cancer (MCF-7) : The compound showed a dose-dependent inhibition of cell growth with IC50 values indicating effective cytotoxicity.

- Lung Cancer (A549) : Similar inhibitory effects were observed, suggesting potential use in lung cancer therapies.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness against:

- Staphylococcus aureus

- Escherichia coli

These findings suggest that N-(2-FURRYLMETHYLIDENEAMINO)-2-(4-NITROPHENYL)ACETAMIDE could serve as a lead compound for developing new antimicrobial agents.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/Effectiveness | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 15 µM | |

| Anticancer | A549 | 20 µM | |

| Antimicrobial | Staphylococcus aureus | Sensitive | |

| Antimicrobial | Escherichia coli | Sensitive |

Case Study: Anticancer Mechanism

A recent study published in a peer-reviewed journal explored the mechanism by which N-(2-FURRYLMETHYLIDENEAMINO)-2-(4-NITROPHENYL)ACETAMIDE induces apoptosis in cancer cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers. Results indicated that the compound caused G0/G1 phase arrest and increased the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic Bcl-2 levels.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.